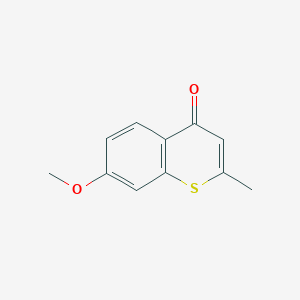

7-methoxy-2-methyl-4H-thiochromen-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H10O2S |

|---|---|

Molecular Weight |

206.26 g/mol |

IUPAC Name |

7-methoxy-2-methylthiochromen-4-one |

InChI |

InChI=1S/C11H10O2S/c1-7-5-10(12)9-4-3-8(13-2)6-11(9)14-7/h3-6H,1-2H3 |

InChI Key |

DPFOGVYUZIQCKI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(S1)C=C(C=C2)OC |

Canonical SMILES |

CC1=CC(=O)C2=C(S1)C=C(C=C2)OC |

Origin of Product |

United States |

Contextualizing 7 Methoxy 2 Methyl 4h Thiochromen 4 One Within Thiochromenone Chemical Biology

Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry Research

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the development of new therapeutic agents. rsc.org Their prevalence in nature and their synthetic versatility make them indispensable tools for medicinal chemists. These scaffolds provide a three-dimensional framework that can be readily modified to optimize pharmacological properties, such as potency, selectivity, and metabolic stability. The incorporation of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric properties that can facilitate interactions with biological targets. rsc.org

Thiochromenones as Versatile Sulfur-Containing Heterocyclic Systems

Thiochromenones are a class of sulfur-containing heterocycles that have emerged as important pharmacophores in drug discovery. preprints.org The presence of a sulfur atom in the heterocyclic ring imparts distinct chemical characteristics compared to their oxygen-containing counterparts, influencing their reactivity and biological activity. rsc.org These compounds have been investigated for a variety of therapeutic applications, including as antimicrobial and anticancer agents. preprints.org The thiochromenone scaffold's ability to be functionalized at various positions allows for the creation of diverse chemical libraries for biological screening. nih.gov

Structural Relationship to Chromones and Benzopyrans within Research Paradigms

Structurally, thiochromenones are sulfur analogues of chromones and benzopyrans, where the oxygen atom of the pyran ring is replaced by a sulfur atom. rsc.orgpreprints.org This bioisosteric replacement can lead to significant changes in the molecule's physicochemical properties, such as lipophilicity and metabolic profile, which can in turn affect its pharmacokinetic and pharmacodynamic behavior. Research often involves comparative studies between chromone (B188151) and thiochromenone derivatives to understand the structure-activity relationships and the specific contribution of the sulfur atom to the observed biological effects. preprints.org

Overview of Research Trajectories for Substituted Thiochromenone Derivatives

Research into substituted thiochromenone derivatives is an active area of investigation. Synthetic chemists are continuously developing new methodologies to access novel and diverse thiochromenone scaffolds. nih.gov These efforts are often coupled with biological evaluations to explore their potential in various disease areas. Structure-activity relationship (SAR) studies are crucial in this process, aiming to identify the key structural features responsible for a desired biological activity and to guide the design of more potent and selective compounds. The exploration of different substitution patterns on the thiochromenone core is a key strategy in the quest for new drug candidates. preprints.orgnih.gov

Despite the broad interest in the thiochromenone scaffold, detailed research findings specifically on the synthesis, chemical properties, and biological activities of 7-methoxy-2-methyl-4H-thiochromen-4-one are not extensively available in the public domain. While its existence is confirmed through chemical databases and suppliers, dedicated scientific literature detailing its specific characteristics remains scarce. The CAS number for this compound is 61497-83-4. chemicalbook.com Further research is required to fully elucidate the chemical and biological profile of this particular derivative and to determine its potential within medicinal chemistry.

Advanced Synthetic Strategies for 4h Thiochromen 4 One Derivatives and Analogs

Regioselective and Stereoselective Synthetic Methodologies

The synthesis of 4H-thiochromen-4-one derivatives, prized for their biological activities, has driven the development of sophisticated and efficient chemical strategies. preprints.org These methods aim to control the precise arrangement of atoms (regioselectivity) and their spatial orientation (stereoselectivity), which are crucial for the molecule's function. Key approaches include the cyclization of specially designed sulfur-containing molecules and transformations catalyzed by transition metals. rsc.orgnih.gov

Cyclization Reactions of Sulfur-Containing Precursors

A foundational and widely utilized strategy for constructing the thiochromenone core is the intramolecular cyclization of sulfur-containing precursors. nih.govpreprints.org A common approach begins with the reaction of substituted thiophenols with β-halopropionic acids or α,β-unsaturated carboxylic acids to form 3-(arylthio)propanoic acids. nih.govresearchgate.net These intermediates are then induced to cyclize, typically through intramolecular Friedel-Crafts acylation.

This cyclization is often promoted by strong acids or dehydrating agents. While reagents like sulfuric acid have been used, they can be incompatible with sensitive functional groups, such as methoxy (B1213986) substituents. preprints.org A milder and frequently employed alternative is polyphosphoric acid (PPA), which facilitates the ring-closing reaction to yield the corresponding thiochroman-4-one (B147511). preprints.org The thiochroman-4-one can then be dehydrogenated to afford the final 4H-thiochromen-4-one product. nih.gov This two-step process, involving cyclization and subsequent oxidation/dehydrogenation, allows for the reliable construction of the thiochromenone scaffold. preprints.org

For instance, a one-pot synthesis has been developed where 3-(arylthiol)propanoic acids are converted directly to 4H-thiochromen-4-ones, eliminating the need to isolate the thiochroman-4-one intermediate. This method improves efficiency and reduces waste, offering a streamlined path to a variety of thiochromenone derivatives with good yields. preprints.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgmdpi.commdpi.com These methods are central to the modern synthesis of complex molecules like 4H-thiochromen-4-one derivatives. rsc.org Catalysts based on palladium, rhodium, and nickel are particularly prominent in this field. acs.orgnih.govacs.org

Palladium-catalyzed cross-coupling reactions represent a highly versatile method for synthesizing 2-aryl-4H-thiochromen-4-one derivatives, also known as thioflavones. nih.gov A notable example is a Suzuki-Miyaura-type coupling where a 2-sulfinyl-4H-thiochromen-4-one acts as an electrophilic partner, reacting with various arylboronic acids. nih.govacs.org

This transformation is typically catalyzed by a palladium(II) source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a bulky phosphine (B1218219) ligand like XPhos. nih.govacs.org The reaction's efficiency can be significantly enhanced by the addition of a Lewis acid, with zinc triflate (Zn(OTf)₂) being identified as an effective co-catalyst. acs.org The sulfinyl group functions as an excellent leaving group in this context, enabling the formation of a diverse library of thioflavone analogs with moderate to good yields. nih.govacs.org The reaction conditions are generally mild, and the commercial availability of a wide range of boronic acids makes this a flexible and powerful strategy for derivative synthesis. nih.gov

Table 1: Palladium-Catalyzed Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives Reaction Conditions: 2-(methylsulfinyl)-4H-thiochromen-4-one (1 equiv), arylboronic acid (2 equiv), Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), and Zn(OTf)₂ (0.2 equiv) in DMF at 80 °C for 6 h. nih.gov

| Arylboronic Acid Substituent | Product | Isolated Yield (%) | Reference |

|---|---|---|---|

| p-Tolyl | 2-(p-Tolyl)-4H-thiochromen-4-one | 67 | nih.gov |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 60 | nih.gov |

| 4-Nitrophenyl | 2-(4-Nitrophenyl)-4H-thiochromen-4-one | 61 | nih.gov |

| 4-Fluorophenyl | 2-(4-Fluorophenyl)-4H-thiochromen-4-one | 65 | nih.gov |

| 2,4-Dimethylphenyl | 2-(2,4-Dimethylphenyl)-4H-thiochromen-4-one | 50 | nih.gov |

| 3-Hydroxyphenyl | 2-(3-Hydroxyphenyl)-4H-thiochromen-4-one | 57 | nih.gov |

Rhodium catalysis offers a distinct and elegant pathway to sulfur heterocycles through tandem reaction sequences. acs.org A one-pot process has been developed that combines a rhodium-catalyzed alkyne hydroacylation with an intramolecular thio-conjugate addition to assemble various thiochroman-4-ones. acs.org

This sequence starts with a β-thio-substituted aldehyde, which undergoes intermolecular hydroacylation with an alkyne in the presence of a rhodium catalyst. acs.org The resulting β'-thio-substituted-enone intermediate does not need to be isolated; instead, it smoothly undergoes an in-situ intramolecular Michael-type addition of the sulfur nucleophile onto the enone's double bond. This cyclization step forms the thiochroman-4-one ring system. acs.org To obtain the desired 4H-thiochromen-4-one, a final oxidation step is required to introduce the double bond into the heterocyclic ring. acs.org This strategy is notable for its atom economy and for assembling the core structure from readily accessible starting materials in a single pot. acs.orgrsc.org

Nickel catalysis provides a cost-effective and powerful alternative to palladium for certain transformations, including carbonylative reactions. acs.orgacs.orgresearchgate.net An efficient one-pot, nickel-catalyzed carbonylative synthesis of 2-mono- and 2,3-disubstituted thiochromenones has been developed. acs.orgacs.org

This method uniquely employs 2-bromobenzenesulfonyl chlorides as a novel sulfur source. acs.orgacs.org The reaction proceeds by coupling the sulfonyl chloride with either terminal or internal alkynes under a carbon monoxide atmosphere, which is often supplied by a solid CO source like molybdenum hexacarbonyl (Mo(CO)₆). acs.orgacs.org The catalytic system typically consists of a nickel salt, such as nickel(II) chloride (NiCl₂), and a ligand like 2,2′:6′,2′′-terpyridine. acs.org The reaction proceeds through a proposed mechanism involving the formation of an acyl nickel complex, followed by reaction with the alkyne and a final 6-endo-dig cyclization to generate the thiochromenone product. acs.org This protocol is significant as it represents the first use of sulfonyl chlorides as sulfur precursors in the nickel-catalyzed carbonylative synthesis of thiochromenones and demonstrates good functional group tolerance. acs.orgacs.org

Table 2: Nickel-Catalyzed Carbonylative Synthesis of Thiochromenones Reaction of 2-bromobenzenesulfonyl chlorides with alkynes. acs.org

| Sulfonyl Chloride | Alkyne | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromobenzenesulfonyl chloride | Phenylacetylene | 2-Phenyl-4H-thiochromen-4-one | 70 | acs.org |

| 2-Bromo-4-methylbenzenesulfonyl chloride | Phenylacetylene | 6-Methyl-2-phenyl-4H-thiochromen-4-one | 68 | acs.org |

| 2-Bromo-4-methoxybenzenesulfonyl chloride | Phenylacetylene | 6-Methoxy-2-phenyl-4H-thiochromen-4-one | 62 | acs.org |

| 2-Bromobenzenesulfonyl chloride | 1-Octyne | 2-Hexyl-4H-thiochromen-4-one | 65 | acs.org |

| 2-Bromobenzenesulfonyl chloride | Diphenylacetylene | 2,3-Diphenyl-4H-thiochromen-4-one | 75 | acs.org |

Multicomponent Reaction Strategies in Thiochromenone Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity. bohrium.comresearchgate.net For the synthesis of 4H-thiochromen-4-ones, a notable MCR is the consecutive three-component Coupling-Addition-SNAr (CASNAR) sequence. preprints.org

This strategy involves the reaction of a thiophenol, a propiolamide (B17871) (or a related activated alkyne), and an ortho-fluoronitrobenzene derivative. The sequence allows for the rapid, one-pot assembly of the thiochromenone core, demonstrating the power of MCRs to construct complex heterocyclic systems from simple building blocks. preprints.org Such approaches are highly desirable for creating libraries of compounds for biological screening. preprints.org

Darzens Reaction and Related Cycloaddition Pathways

While direct synthesis of the 4H-thiochromen-4-one core via the Darzens reaction is not commonly reported, the principles of this classic epoxide-forming reaction can be conceptually applied. The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester. Theoretically, a substituted thiosalicylaldehyde could react with an α-halo propionate (B1217596) ester to form a glycidic ester, which might then be induced to cyclize and rearrange to form the thiochromenone ring, though this remains a speculative pathway requiring further investigation.

More established in heterocyclic synthesis are various cycloaddition strategies. A notable approach for the thiochromen-4-one skeleton involves a denitrative formal [5+1] cycloaddition. This method utilizes 1-(2‐nitrophenyl)‐2‐yn‐1‐ones reacting with a sulfur source like thioacetamide. This pathway proceeds without the need for transition metal catalysts and under ambient conditions, offering a robust route to the core structure. While not specific to the 7-methoxy-2-methyl derivative, this strategy highlights the power of cycloaddition reactions in building the fundamental thiochromenone framework.

Directed Introduction of Methoxy and Methyl Substituents onto the Thiochromenone Framework

The most direct and widely employed strategy for the synthesis of specifically substituted 4H-thiochromen-4-ones, including the 7-methoxy-2-methyl derivative, involves a two-step sequence: Michael addition followed by intramolecular Friedel-Crafts cyclization.

This method commences with the selection of appropriately substituted starting materials to ensure the desired placement of the methoxy and methyl groups. The synthesis of 7-methoxy-2-methyl-4H-thiochromen-4-one is logically achieved by the reaction of 4-methoxythiophenol with an α,β-unsaturated carbonyl compound such as crotonic acid or its ester, ethyl crotonate .

The first step is a conjugate (Michael) addition of the thiophenol to the α,β-unsaturated system, which forms the intermediate 3-((4-methoxyphenyl)thio)butanoic acid. The subsequent and crucial step is the intramolecular cyclization of this intermediate. This is typically accomplished by heating in the presence of a strong acid catalyst, most commonly polyphosphoric acid (PPA) or Eaton's reagent. The acid protonates the carboxylic acid, which then undergoes an electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich aromatic ring to form the six-membered heterocyclic ring, yielding the target compound. The electron-donating nature of the methoxy group directs this cyclization to the ortho position, ensuring the formation of the 7-methoxy isomer.

The general reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Intermediate | Product |

| 4-Methoxythiophenol | Crotonic Acid | 3-((4-methoxyphenyl)thio)butanoic acid | 7-methoxy-2-methylthiochroman-4-one |

| 7-methoxy-2-methylthiochroman-4-one | Dehydrogenation Agent (e.g., I2, DDQ) | - | This compound |

Following the cyclization to the saturated thiochroman-4-one core, a final dehydrogenation step is required to introduce the double bond and yield the aromatic 4H-thiochromen-4-one system.

Chemical Transformations and Derivatization Strategies of the Thiochromenone Core

The 4H-thiochromen-4-one nucleus, once formed, is amenable to a variety of chemical transformations that allow for further molecular diversification and the synthesis of complex derivatives.

Oxidation Reactions Leading to Sulfones and Dioxides

The sulfur atom in the thiochromenone ring is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxides and sulfones (specifically, 1,1-dioxides). These oxidized derivatives are of significant interest as they exhibit altered electronic properties and biological activities.

A common and effective method for this transformation is the use of hydrogen peroxide (H₂O₂) in a suitable solvent like glacial acetic acid. For instance, the oxidation of 3-benzyl-4H-1-thiochromen-4-ones with hydrogen peroxide in acetic acid has been shown to produce the corresponding 3-benzyl-4H-1-thiochromen-4-one-1,1-dioxides in good yields. This method is directly applicable to this compound. The reaction proceeds by the nucleophilic attack of the sulfur atom on the oxidant, leading first to the sulfoxide (B87167) and, upon further oxidation, to the sulfone. The number of equivalents of the oxidizing agent can be controlled to selectively favor one of the products.

| Starting Material | Oxidizing Agent | Product |

| 4H-Thiochromen-4-one derivative | Hydrogen Peroxide (H₂O₂) | 4H-Thiochromen-4-one-1,1-dioxide |

| (E)-3-Arylidene-1-thiochroman-4-one | Dimethyldioxirane (DMD) | Corresponding sulfone |

Halogenation and Further Functional Group Manipulations

Halogenation of the thiochromenone core provides valuable handles for subsequent cross-coupling reactions and other functional group interconversions. While direct halogenation of the aromatic ring can be achieved under standard electrophilic aromatic substitution conditions, reactions at the heterocyclic ring are also possible.

For example, the saturated precursor, thiochroman-4-one, can be halogenated at the C3 position. Treatment of thiochroman-4-ones with reagents like sulfuryl chloride can yield 3-chlorothiochroman-4-ones. Research on the related chromone (B188151) system has demonstrated that deprotonative bromination of a 2-methyl-3-formyl-chromenone using a strong base like LiHMDS followed by quenching with tetrabromomethane can lead to complex halogenations at the 2-position. This suggests that the 2-methyl group on the this compound could be a site for radical or anionic halogenation, providing a route to 2-(halomethyl) derivatives.

Annulation Reactions and Formation of Fused Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful tools for creating complex polycyclic systems. The thiochromenone scaffold can serve as a building block for such constructions.

A well-documented strategy involves the use of halogenated thiochromenone derivatives. For example, 3-bromothiochroman-4-ones are valuable precursors for building fused heterocyclic systems. The reaction of 3-bromothiochroman-4-ones with substituted thioureas in boiling ethanol (B145695) leads to the formation of 2-amino-4H-benzothiopyrano[4,3-d]thiazoles. This transformation involves an initial substitution of the bromine by the sulfur of the thiourea, followed by an intramolecular cyclization and dehydration to form the fused thiazole (B1198619) ring. This strategy opens pathways to novel, complex heterocyclic systems with potential applications in drug discovery.

| Precursor | Reagent | Fused System |

| 3-Bromothiochroman-4-one | Substituted thiourea | 2-Amino-4H-benzothiopyrano[4,3-d]thiazole |

| 3-Bromothiochroman-4-one | 2-Mercapto-6-methyl-pyrimidin-4-one | 9-Methyl-6H,11H-benzothiopyrano[4,3:4,5]thiazolo[3,2-a]pyrimidin-11-one |

Elucidation of Structure Activity Relationships Sar in 4h Thiochromen 4 Ones for Mechanistic Understanding

General Principles of SAR for Thiochromenone Scaffolds

The 4H-thiochromen-4-one core is recognized as a privileged scaffold in medicinal chemistry, analogous to the widely studied chromones. preprints.org The replacement of the oxygen atom at position 1 with a sulfur atom introduces unique electronic and steric properties that significantly influence biological activity. preprints.orgnih.gov

Key principles of SAR for the thiochromenone scaffold include:

The integrity of the thiochromenone ring: The core heterocyclic structure is often essential for maintaining biological activity. Modifications that disrupt this core, such as replacing it with a benzoxazinone (B8607429) or benzopyranone, can lead to a decrease in efficacy. rsc.org

The role of the sulfur atom: The presence of sulfur provides a site for functionalization and influences the molecule's electronic properties and reactivity in substitution reactions. nih.gov The sulfur atom's polarizability and ability to exist in various oxidation states are key to its biological function. nih.govnih.govscienceopen.com

Substitution patterns: The type and position of substituents on the thiochromenone ring are critical determinants of activity. Electron-withdrawing groups, such as nitro, fluoro, and trifluoromethyl, often enhance the anti-proliferative activity of these compounds. rsc.org

Impact of Substituent Position and Electronic Properties (e.g., Methoxy (B1213986), Methyl) on Biological Target Interactions

Methoxy Groups: The introduction of a methoxy group, an electron-donating substituent, has been shown to enhance the biological activity of certain thiochromenone derivatives. nih.gov For instance, in a series of thiochromene-based compounds, a methoxy substituent contributed to enhanced antibacterial activity. nih.gov The position of the methoxy group is also crucial, as it can influence the molecule's polarity and hydrogen-bonding capabilities, which are important for target interaction. rsc.org

Methyl Groups: A methyl group, which is also electron-donating, can have a significant, albeit sometimes lesser, impact on biological activity compared to a methoxy group. nih.gov In some cases, the presence of a methyl group at specific positions can lead to a notable increase in antibacterial and antifungal activities. mdpi.com For example, a methyl group at the R3 position of certain thiochromanone derivatives was found to increase their bioactivity. mdpi.com

Halogens: Electron-withdrawing groups like chlorine and fluorine often lead to an increase in biological potency. nih.gov A chlorine substituent at the 6th position of the thiochromanone ring has been associated with improved antibacterial and antifungal properties. nih.govmdpi.com Fluorine, being highly electronegative, can alter the electronic properties of the molecule and enhance its interactions with biological targets. nih.gov

The following table summarizes the impact of different substituents on the biological activity of thiochromenone derivatives:

Table 1: Impact of Substituents on Thiochromenone Activity

| Substituent | Electronic Property | General Impact on Activity | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | Electron-donating | Can enhance antibacterial activity | nih.gov |

| Methyl (-CH3) | Electron-donating | Can increase antibacterial and antifungal activities | nih.govmdpi.com |

| Chlorine (-Cl) | Electron-withdrawing | Often improves antibacterial and antifungal activities, particularly at position 6 | nih.govmdpi.com |

| Fluorine (-F) | Electron-withdrawing | Can enhance biological interactions due to high electronegativity | nih.gov |

| Trifluoromethyl (-CF3) | Strong Electron-withdrawing | Can increase potency against certain targets | nih.gov |

Stereochemical Considerations and Their Influence on Thiochromenone Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can significantly influence the biological activity of thiochromenone derivatives. rsc.orgnih.gov Chiral centers within the molecule can lead to the existence of enantiomers or diastereomers, which may exhibit different potencies and selectivities for their biological targets. wiley-vch.de

The specific orientation of substituents can determine how effectively a molecule fits into the binding site of a protein or enzyme. nih.gov Even subtle changes in stereochemistry can lead to substantial differences in biological outcomes. nih.gov For instance, research on related chiral natural compounds has demonstrated that only specific stereoisomers display significant biological activity, suggesting that uptake and target interaction are highly stereoselective processes. nih.gov

While the 4H-thiochromen-4-one core itself is planar, the introduction of substituents can create stereogenic centers. For example, alkylation or other modifications at various positions on the ring can result in chiral molecules. The precise spatial arrangement of these substituents is crucial for optimal interaction with the target, and improper positioning can lead to reduced potency. rsc.org The development of chiral catalysts and the use of chiral substrates in the synthesis of thiochromenes are strategies employed to achieve high enantioselectivity, underscoring the importance of stereochemical control in designing bioactive compounds. rsc.org

Role of Sulfur Oxidation State in Modulating Bioactivity

The sulfur atom within the thiochromenone scaffold is not merely a structural component; its ability to exist in various oxidation states, such as sulfide (B99878), sulfoxide (B87167), and sulfone, plays a crucial role in modulating the biological activity of these compounds. nih.govnih.govscienceopen.com The oxidation state of sulfur can significantly alter the electronic and steric properties of the molecule, thereby influencing its interactions with biological targets. nih.govscienceopen.comnih.gov

Sulfides (Thioethers): In its lowest oxidation state, the sulfur atom in the thiochromenone ring acts as a thioether. This form is often the starting point for synthetic modifications and can exhibit inherent biological activity. nih.gov

Sulfoxides: Oxidation of the sulfide to a sulfoxide introduces a chiral center at the sulfur atom, leading to the formation of diastereomers if other stereocenters are present. nih.gov This change can have a profound impact on bioactivity, with some studies showing that the conversion to a sulfoxide can either enhance or diminish potency depending on the specific biological target. rsc.org For example, in some thiochromane derivatives, the sulfoxide form showed a trade-off between antimalarial and leishmanial activities. rsc.org

Sulfones: Further oxidation to the sulfone level results in a significant change in the geometry and electronic nature of the sulfur atom. The 4H-thiochromen-4-one 1,1-dioxide core, a sulfone, has been shown to exhibit high activity and selectivity against certain parasites. researchgate.net This modification can help the molecule evade certain enzymatic actions, leading to increased efficacy. researchgate.net

The versatility of sulfur's oxidation state allows for fine-tuning of the pharmacological profile of thiochromenone derivatives. nih.govnih.govscienceopen.com

Table 2: Influence of Sulfur Oxidation State on Bioactivity

| Oxidation State | Chemical Group | Key Characteristics | Impact on Bioactivity | Reference |

|---|---|---|---|---|

| -2 | Sulfide (Thioether) | Base scaffold, susceptible to oxidation | Varies depending on the overall structure | nih.gov |

| 0 | Sulfoxide | Introduces chirality at the sulfur atom | Can enhance or decrease activity; may introduce selectivity | rsc.org |

| +2 | Sulfone | Alters geometry and electronic properties | Can lead to increased potency and selectivity | researchgate.net |

Methodologies for Comprehensive SAR Determination in Thiochromenone Series

A thorough understanding of the structure-activity relationships (SAR) within a series of thiochromenone compounds is achieved through a combination of experimental and computational methods.

Experimental Approaches:

Systematic Synthesis and Biological Testing: A primary method involves the systematic design and synthesis of a library of analogs with targeted structural variations. oncodesign-services.com This allows for the exploration of different substituents at various positions on the thiochromenone scaffold. Each synthesized compound is then subjected to a battery of biological assays to measure its activity against specific targets. oncodesign-services.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds, providing a broad overview of the SAR landscape and identifying initial "hit" compounds for further optimization.

Biophysical Techniques: Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed three-dimensional structural information about how a thiochromenone derivative binds to its target protein. oncodesign-services.com This information is invaluable for rationalizing observed SAR data and guiding the design of new, more potent analogs. oncodesign-services.com

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. oncodesign-services.com

Molecular Docking: This method simulates the binding of a small molecule (the thiochromenone derivative) to the three-dimensional structure of a biological target. nih.gov It helps in visualizing the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model can then be used to search for other molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic picture of the binding event than static docking poses. nih.gov

By integrating these diverse methodologies, researchers can build a comprehensive understanding of the SAR for the thiochromenone series, leading to the rational design of new and improved therapeutic agents.

Computational Chemistry and in Silico Approaches for Thiochromenone Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for screening virtual libraries of compounds against a known biological target, providing insights into potential binding affinities and interaction patterns.

For 7-methoxy-2-methyl-4H-thiochromen-4-one, molecular docking simulations would be instrumental in identifying potential protein targets. The process involves preparing a 3D structure of the thiochromenone and docking it into the binding site of various proteins implicated in disease pathways. The scoring functions within docking software estimate the binding energy, with lower values typically indicating a more favorable interaction. Studies on analogous chromone (B188151) derivatives have successfully employed this method to predict interactions with targets like human estrogen receptor-alpha (hER-α) and aromatase, which are relevant in breast cancer research. nih.gov For instance, in a study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, docking simulations revealed binding energies ranging from -7.5 to -9.6 kcal/mol against the HERA protein. nih.gov Similar approaches could be applied to this compound to explore its potential as an inhibitor of various enzymes or receptors.

A hypothetical docking study of this compound against a kinase target, for example, would likely show key interactions involving the methoxy (B1213986) group and the carbonyl oxygen, which can act as hydrogen bond acceptors. The thioether in the ring system could also engage in specific interactions within the binding pocket.

Interactive Table: Hypothetical Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| Kinase A | -8.2 | MET793, LYS745 |

| Protease B | -7.5 | GLY143, SER195 |

| GPCR C | -9.1 | TYR116, PHE264 |

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Quantum Chemical Parameters

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

A DFT analysis of this compound would provide a deep understanding of its intrinsic chemical nature. The calculated HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. For a series of chromone derivatives, DFT calculations have been used to correlate electronic properties with antitumor activity. researchgate.net For example, theoretical investigations of pharmaceutically active chromone derivatives reported energy gaps in the range of 1.590 to 1.870 eV, indicating significant biological activity. researchgate.net

DFT can also be used to compute quantum chemical parameters that describe the molecule's reactivity. These parameters, such as electronegativity, chemical hardness, and electrophilicity index, are crucial for understanding how the molecule will interact with other chemical species.

Interactive Table: Calculated Quantum Chemical Parameters (Illustrative)

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| Energy Gap (HOMO-LUMO) | 4.4 eV |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Electrophilicity Index (ω) | 4.19 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule or a ligand-protein complex over time. This method is essential for assessing the conformational flexibility of a molecule and the stability of its binding to a target protein.

If a promising binding pose of this compound is identified through molecular docking, an MD simulation would be the next step. The simulation would place the complex in a simulated physiological environment (water, ions) and track the atomic movements over a period of nanoseconds. The results would reveal whether the initial binding pose is stable or if the ligand dissociates from the binding site. Analysis of the MD trajectory can also identify key stable interactions and conformational changes in both the ligand and the protein. Studies on chromone derivatives have utilized MD simulations to confirm the stability of the ligand-protein complex within a dynamic system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

To build a QSAR model for thiochromenone derivatives, a dataset of compounds with varying substituents and their corresponding measured biological activities would be required. Various molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a predictive model. QSAR studies on chromone derivatives have successfully identified key structural features required for their anticancer and fungicidal activities. nih.govfrontiersin.org A QSAR model for thiochromenones could guide the design of new derivatives of this compound with enhanced biological activity.

In Silico Assessment of Molecular Reactivity Indices

The assessment of molecular reactivity indices through in silico methods provides a quantitative measure of a molecule's reactivity. These indices are derived from DFT calculations and help in understanding the local reactivity of different atomic sites within a molecule.

Key reactivity indices include the Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, calculating the Fukui functions would pinpoint which atoms are most susceptible to reaction. For example, the carbonyl carbon is expected to be an electrophilic site, while the sulfur and oxygen atoms would be nucleophilic centers. This information is critical for predicting the metabolic fate of the compound and for designing synthetic routes.

Future Directions and Advanced Research Frontiers for 7 Methoxy 2 Methyl 4h Thiochromen 4 One

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of thiochromenones can be challenging due to the nature of sulfur, including its multiple oxidation states and varied bonding patterns. While traditional methods for synthesizing the core thiochromenone structure exist, future research will likely focus on the development of more efficient, sustainable, and environmentally friendly synthetic routes.

One promising avenue is the adoption of one-pot synthesis approaches. These reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages by saving time and resources, increasing efficiency, and reducing waste. A potential one-pot synthesis for thiochromenone scaffolds could involve the reaction of a starting material like 3-(arylthiol)propanoic acid, eliminating the need for intermediate purification steps. The application and optimization of such methods for the specific synthesis of 7-methoxy-2-methyl-4H-thiochromen-4-one represents a key area for future investigation.

Furthermore, the principles of green chemistry are expected to play a pivotal role in the future synthesis of this compound. This includes the use of less hazardous solvents, developing reactions that can be conducted in aqueous media, and employing catalytic methods to improve reaction efficiency and reduce waste. The development of such sustainable synthetic strategies will be crucial for the environmentally responsible production of this compound and its analogs for research and potential applications.

Deepening Mechanistic Understanding of Molecular Interactions

A thorough understanding of how this compound interacts with biological molecules at a molecular level is fundamental to unlocking its full potential. Currently, detailed mechanistic studies on this specific compound are limited. However, research on related thiochromenone derivatives provides a foundation for future investigations.

For instance, studies on 4H-thiochromen-4-one 1,1-dioxide derivatives have shown that the thiochromenone core can act as an allosteric modulator. These compounds have been observed to interact with the binding pockets of enzymes through key amino acid residues, leading to interhelical disruption. Future research should aim to determine if this compound exhibits similar mechanisms of action. Identifying its specific molecular targets is a critical first step. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic approaches can be employed to pull down and identify binding partners.

Once potential targets are identified, detailed structural biology studies, including X-ray crystallography and cryo-electron microscopy, can provide atomic-level insights into the binding interactions. Understanding these interactions will be crucial for explaining the compound's biological effects and for the rational design of more potent and selective analogs.

Application of Advanced Computational Methodologies for Rational Design

Advanced computational methodologies are poised to accelerate the design and development of novel analogs of this compound with tailored properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) studies can provide valuable insights into the structural requirements for desired biological activities.

QSAR studies can be employed to develop predictive models that correlate the structural features of a series of thiochromenone analogs with their biological activity. researchgate.net These models can help in identifying key molecular descriptors that influence the compound's efficacy, guiding the design of new derivatives with enhanced potency.

Molecular docking simulations can be utilized to predict the binding modes of this compound and its analogs within the active sites of identified biological targets. This information is invaluable for understanding the molecular basis of interaction and for designing modifications that can enhance binding affinity and selectivity. For example, docking studies on related 4-(thio)-chromenone analogs have revealed favorable interactions with catalytically important amino acid residues in their target enzymes. researchgate.net

DFT studies can further elucidate the electronic properties of the thiochromenone scaffold, providing insights into its reactivity and potential for interaction with biological molecules. researchgate.net By combining these computational approaches, researchers can rationally design and prioritize new analogs for synthesis and biological evaluation, thereby streamlining the drug discovery and development process.

| Computational Method | Application in Thiochromenone Analog Design | Potential Insights |

| QSAR | Correlate structural features with biological activity. | Identify key molecular descriptors for potency and selectivity. |

| Molecular Docking | Predict binding modes in target proteins. | Understand protein-ligand interactions and guide structural modifications. |

| DFT | Analyze electronic properties and reactivity. | Elucidate reaction mechanisms and interaction potentials. |

Development of Next-Generation Thiochromenone Analogs as Chemical Biology Probes

The inherent properties of the thiochromenone scaffold make it an attractive framework for the development of chemical biology probes. These tools are essential for interrogating complex biological systems and can facilitate the discovery of new therapeutic targets. nih.govescholarship.orgyoutube.com

One exciting future direction is the development of fluorescent probes based on the this compound structure. The thiochromenone core can exhibit interesting photophysical properties, and strategic modifications to the molecule could lead to the creation of probes for bioimaging applications. For instance, a trisubstituted thiochromenone has been reported as a fluorescent probe for the detection of hypochlorous acid, demonstrating the potential of this scaffold in developing sensors for biologically relevant molecules. researchgate.net Future work could focus on designing analogs of this compound that can selectively detect other important analytes or be used to visualize specific cellular processes.

Furthermore, by incorporating reactive moieties or affinity tags, analogs of this compound could be developed as activity-based probes to identify and study specific enzyme families. These probes can provide valuable information about enzyme function and regulation in complex biological systems. The versatility of the thiochromenone structure allows for a wide range of chemical modifications, making it a promising platform for the creation of a diverse toolkit of chemical probes to advance our understanding of biology.

Q & A

Q. What are the common synthetic routes for 7-methoxy-2-methyl-4H-thiochromen-4-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted thioureas or thioamides with α,β-unsaturated ketones under acidic or basic conditions. Optimization can include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Temperature control : Reactions at 80–100°C reduce side-product formation.

- Catalyst use : Lewis acids (e.g., ZnCl₂) improve regioselectivity .

Yield optimization may require monitoring by TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane.

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include a methoxy singlet (~δ 3.8 ppm) and aromatic protons in the thiopyrone ring (δ 6.8–7.5 ppm). The carbonyl group appears at ~δ 180 ppm in ¹³C NMR .

- MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns validating substituent positions.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines bond lengths and angles, confirming the thiochromenone core and substituent geometry .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

- Electron density distribution : Identifies nucleophilic/electrophilic sites via Mulliken charges.

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity and charge transfer behavior.

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvatochromic shifts in UV-Vis spectra .

Software like Gaussian or ORCA is used, with validation against experimental UV-Vis and cyclic voltammetry data .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., XRD vs. NMR) for this compound?

- Methodological Answer :

- Data reconciliation steps :

Re-examine purity : Impurities (e.g., oxidation by-products) can skew NMR/XRD results. Recrystallization or HPLC repurification is advised.

Dynamic NMR analysis : Detect conformational flexibility (e.g., ring puckering) causing signal splitting.

SC-XRD refinement : Use SHELXS/SHELXL to resolve disorder in crystal packing, which may explain discrepancies in bond angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.